![molecular formula C9H10O5 B2668917 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 1023814-92-7](/img/structure/B2668917.png)

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

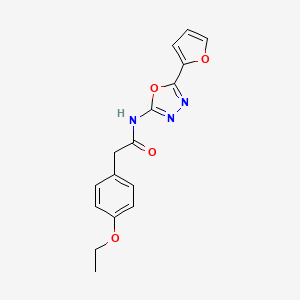

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the molecular formula C9H10O5 and a molecular weight of 198.17 . It is used for research purposes .

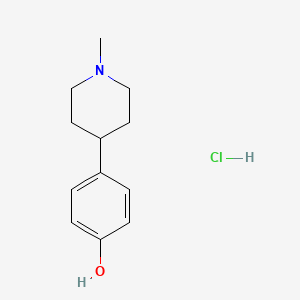

Molecular Structure Analysis

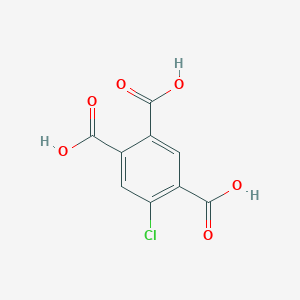

The molecular structure of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid consists of a spirocyclic backbone with two carboxylic acid groups . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

The boiling point of 6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid is predicted to be approximately 487.9° C at 760 mmHg . The density is predicted to be approximately 1.6 g/cm^3 , and the refractive index is predicted to be n 20D 1.59 .Scientific Research Applications

Synthesis and Chemical Properties

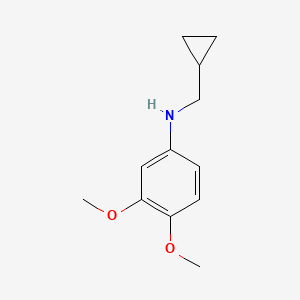

The synthesis of 6-oxospiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives has been a subject of interest due to their potential applications in chemistry, biochemistry, and drug design. For instance, Radchenko et al. (2010) explored the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, highlighting their addition to the family of sterically constrained amino acids useful in these fields (Radchenko, Grygorenko, & Komarov, 2010). Furthermore, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was described by Meyers et al. (2009), providing novel routes for further selective derivations, offering a gateway to chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Drug Design and Biological Evaluations

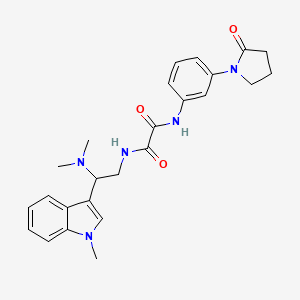

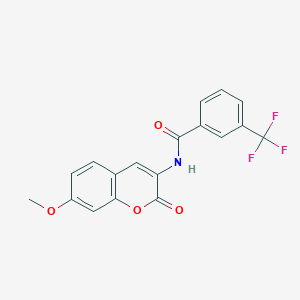

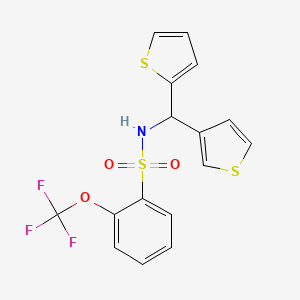

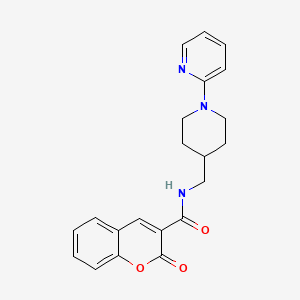

In the realm of drug design and biological evaluations, the unique structural features of spiro compounds, including those related to 6-oxospiro[3.3]heptane-2,2-dicarboxylic acid, have been harnessed to create potent antibacterial drugs. For example, Odagiri et al. (2013) synthesized novel quinolines incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety that showed potent antibacterial activity against respiratory pathogens, highlighting the spiro compounds' potential in developing new antibiotics (Odagiri et al., 2013).

Advanced Synthesis Techniques

Advanced synthesis techniques have also been applied to the spiro[3.3]heptane framework, facilitating the creation of complex molecules with significant potential in various applications. For instance, the palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes demonstrated by Shintani et al. (2012) showcases the ability to control nucleophilic attack sites, enabling the selective formation of compounds with desirable properties for further chemical exploration (Shintani, Ito, & Hayashi, 2012).

Safety and Hazards

properties

IUPAC Name |

6-oxospiro[3.3]heptane-2,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-5-1-8(2-5)3-9(4-8,6(11)12)7(13)14/h1-4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCDFXIUPJNZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC12CC(C2)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)

![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)

![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)